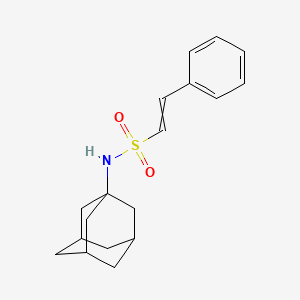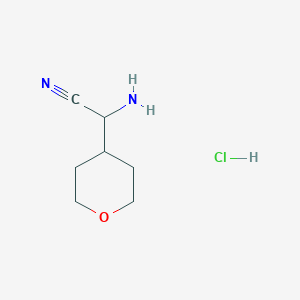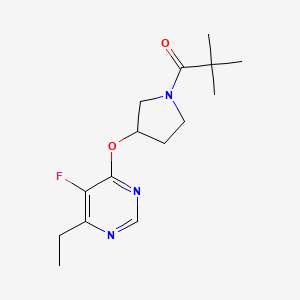
1-(3-((6-Etil-5-fluoropirimidin-4-il)oxi)pirrolidin-1-il)-2,2-dimetilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a fascinating chemical compound noted for its unique structure. This compound finds various applications in scientific research, particularly in fields that study organic chemistry and medicinal chemistry.
Aplicaciones Científicas De Investigación
This compound is extensively studied for its role in medicinal chemistry. Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development. In addition, it serves as a model compound in studies involving organic synthesis techniques and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step synthesis. Key steps include:
Formation of the pyrimidinyl ether group: : Reacting 6-ethyl-5-fluoropyrimidine with a suitable hydroxy-containing intermediate.
Attachment of the pyrrolidinyl group: : Involving reactions with pyrrolidin-3-yl intermediates.
Incorporation of the 2,2-dimethylpropan-1-one moiety: : This might involve alkylation reactions using tert-butyl groups.
Industrial Production Methods
In an industrial setting, the process is often scaled-up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Automated reactors and continuous flow systems might also be employed for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride can reduce specific functional groups within the molecule.
Substitution: : Halogen-substitution reactions might occur, allowing fluorine to be replaced with other halogens under certain conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: : Lithium aluminium hydride, sodium borohydride, often in anhydrous ether solvents.
Substitution: : Halogenation agents, in presence of catalysts like iron or aluminium chloride.
Major Products
The major products of these reactions often depend on the specific conditions and reagents used. For instance, oxidized derivatives might include carboxylic acids or alcohols, while reduced products might feature alkyl chains.
Mecanismo De Acción
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects primarily through molecular interactions with target enzymes and receptors. The fluoropyrimidine moiety often plays a crucial role in its binding affinity and specificity. Pathways involving nucleophilic substitutions and electrophilic additions are commonly observed in its mechanism of action.
Comparación Con Compuestos Similares
Compared to other pyrimidine-based compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one stands out due to the incorporation of a pyrrolidine ring and a 2,2-dimethylpropan-1-one group. Similar compounds might include:
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one: : Notable for the pyridine ring in place of pyrimidine.
1-(3-((2,6-Dimethylpyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one: : Featuring a dimethylpyridine ring.
Each compound's unique substitutions and modifications provide distinct chemical properties and biological activities, highlighting their individual roles in research and development.
Do you have any specific points you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-5-11-12(16)13(18-9-17-11)21-10-6-7-19(8-10)14(20)15(2,3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVTXUWUGSMGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)
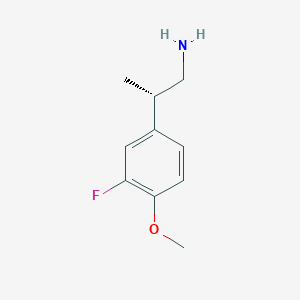
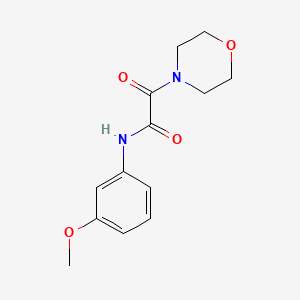
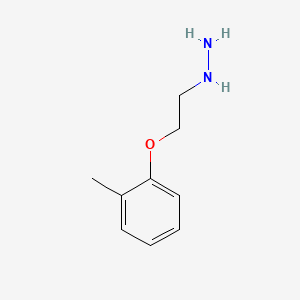
![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)
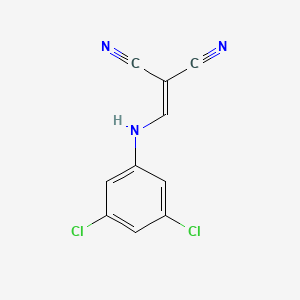
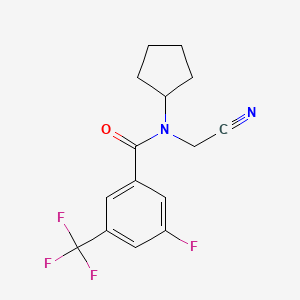
![1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2462219.png)
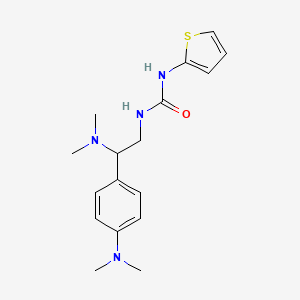
![3-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2462223.png)
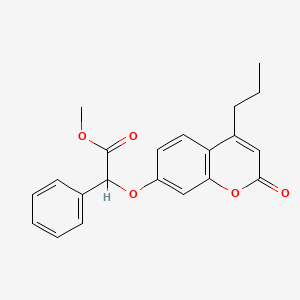
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)
